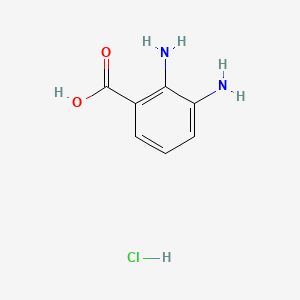

2,3-Diaminobenzoic acid hydrochloride

Descripción

BenchChem offers high-quality 2,3-Diaminobenzoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Diaminobenzoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2,3-diaminobenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,8-9H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWNWENDHSMOPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354428-17-3 |

Source

|

| Record name | 2,3-Diaminobenzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

2,3-Diaminobenzoic acid solubility in water vs organic solvents

Topic: 2,3-Diaminobenzoic Acid Solubility: Physicochemical Principles & Process Applications Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers

Executive Summary

2,3-Diaminobenzoic acid (2,3-DABA) is a critical pharmacophore and intermediate, particularly in the synthesis of benzimidazole-based therapeutics and polypyridobisimidazole (PIPD) high-performance polymers.[1] Unlike its mono-amino analogs (e.g., anthranilic acid), 2,3-DABA exhibits complex solubility behaviors driven by ortho-positioned functional group interactions .

This guide moves beyond basic solubility tables to explore the mechanistic drivers of 2,3-DABA dissolution. It provides researchers with actionable protocols for purification and solvent selection, addressing the specific challenges posed by its zwitterionic nature and oxidative instability.

Physicochemical Basis of Solubility

To master the processing of 2,3-DABA, one must understand the molecular forces at play. The molecule is not merely "polar"; it is a tunable zwitterion.

The "Ortho Effect" and Intramolecular Bonding

The solubility of 2,3-DABA is heavily influenced by the proximity of the amine at position C2 to the carboxylic acid at C1.

-

Mechanism: A strong intramolecular hydrogen bond forms between the C2-amino hydrogen and the C1-carbonyl oxygen.

-

Impact: This "locks" a portion of the molecule's polarity, making it less soluble in water than predicted by group contribution methods, but significantly more soluble in polar aprotic solvents (like DMSO) that can disrupt these internal bonds.

Zwitterionic Equilibrium

In solution, 2,3-DABA exists in three distinct states depending on pH, which is the primary lever for controlling solubility during purification.

-

Cationic Form (pH < 2.0): Both amine groups are protonated (

). Highly soluble in water.[2] -

Zwitterionic/Neutral Form (pH ~ 3.5 - 5.5): The isoelectric point (pI). The net charge is near zero. Solubility is at its minimum , causing precipitation.

-

Anionic Form (pH > 7.0): The carboxylic acid is deprotonated (

). Highly soluble in water.[2]

Solvent Systems Analysis

The following data summarizes the solubility landscape for 2,3-DABA. Note that "Soluble" in this context implies

Table 1: Solubility Profile by Solvent Class[3]

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Aqueous (Neutral) | Water (pH 7) | Low / Sparingly | High crystal lattice energy dominates; intramolecular H-bonding reduces hydration. |

| Aqueous (Acidic) | 1M HCl, 1M | High | Protonation of amines breaks crystal lattice via ionic repulsion. |

| Aqueous (Basic) | 1M NaOH, | High | Deprotonation of carboxylic acid forms highly soluble carboxylate salt. |

| Polar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole interactions disrupt intermolecular H-bonds; ideal for reaction media. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Soluble, especially when heated. Used for recrystallization.[3][4][5][6][7] |

| Non-Polar | Hexane, Toluene, DCM | Negligible | Lack of H-bond donors/acceptors prevents solvation of the polar core. |

Visualization: Solvation & Purification Logic

The following diagram illustrates the critical pH-dependent solubility switches used in industrial purification.

Figure 1: The pH-swing purification logic for 2,3-Diaminobenzoic acid, leveraging its amphoteric properties to separate it from non-ionizable impurities.

Experimental Protocols

Protocol A: pH-Switch Recrystallization (Purification)

Best for: Removing oxidation byproducts (brown color) and structural isomers.

Safety Note: 2,3-DABA is harmful if swallowed and an eye irritant.[8] Handle in a fume hood.

-

Dissolution: Suspend 10 g of crude 2,3-DABA in 80 mL of water. Slowly add concentrated HCl (approx. 5-8 mL) while stirring until the pH reaches ~1.5. The solid should dissolve completely.

-

Why? This converts the molecule to its hydrochloride salt, maximizing solubility.

-

-

Decolorization (Optional): Add 0.5 g of activated charcoal. Stir at 50°C for 15 minutes.

-

Filtration: Filter hot through a Celite pad to remove charcoal and insoluble mechanical impurities.

-

Precipitation: Cool the filtrate to room temperature. Slowly add 20% NaOH or concentrated Ammonia solution dropwise. Monitor pH continuously.

-

Target: Stop exactly between pH 4.0 and 5.0 .

-

Observation: A thick precipitate (the zwitterion) will form.

-

-

Collection: Cool in an ice bath for 30 minutes to maximize yield. Filter via vacuum filtration.[4][5][6]

-

Washing: Wash the cake with ice-cold water (2 x 10 mL) to remove excess salts (NaCl). Do not use ethanol for washing, as it may redissolve the product.

-

Drying: Dry under vacuum at 40°C. Avoid high heat (>80°C) in the presence of oxygen to prevent darkening (oxidation).

Protocol B: Rapid Solubility Screening (Shake-Flask Method)

Best for: Determining precise solubility limits for formulation or reaction solvent selection.

-

Preparation: Add excess 2,3-DABA solid (approx. 200 mg) to a glass vial containing 2 mL of the target solvent.

-

Equilibration: Cap tightly and agitate (shaker or magnetic stir bar) at the target temperature (e.g., 25°C) for 24 hours.

-

Sampling: Stop agitation and allow solids to settle for 1 hour.

-

Analysis: Remove the supernatant using a syringe filter (0.45 µm PTFE).

-

Quantification: Dilute the filtrate and analyze via HPLC (UV detection at 254 nm or 280 nm).

-

Note: If HPLC is unavailable, gravimetric analysis (evaporating the solvent) is acceptable for non-volatile solutes, but 2,3-DABA can sublime/degrade; HPLC is preferred.

-

Process Implications for Drug Development[1][2][6]

-

Oxidative Instability: Solutions of 2,3-DABA in organic solvents (especially Methanol or DMF) will darken over time due to air oxidation of the electron-rich aromatic amines.

-

Recommendation: Always degas solvents with Nitrogen/Argon before dissolution for critical synthesis steps.

-

-

Benzimidazole Synthesis: When reacting 2,3-DABA with carboxylic acids to form benzimidazoles, Polyphosphoric Acid (PPA) is often used as both solvent and reagent.

-

Solubility Note: 2,3-DABA dissolves readily in hot PPA, bypassing the need for organic co-solvents.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 198069, 2,3-Diaminobenzoic acid. Retrieved from [Link]

-

Lazzell, C. L., & Johnston, J. (1928). Solubility Relations of Isomeric Organic Compounds.[9] VIII. Solubility of the Aminobenzoic Acids in Various Liquids. The Journal of Physical Chemistry. (Provides foundational thermodynamic data on aminobenzoic acid isomers).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 603-81-6: 2,3-Diaminobenzoic acid | CymitQuimica [cymitquimica.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 2,3-Diaminobenzoic acid | C7H8N2O2 | CID 198069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

pKa values of 2,3-Diaminobenzoic acid amino groups

An In-depth Technical Guide to the pKa Values of 2,3-Diaminobenzoic Acid's Functional Groups

Abstract

The ionization constants (pKa) of a molecule's functional groups are paramount in drug discovery and development, governing critical properties such as solubility, membrane permeability, and target binding affinity. 2,3-Diaminobenzoic acid (2,3-DABA), a key structural motif and versatile chemical intermediate, presents a complex case for pKa determination due to the presence of three ionizable centers in close proximity: a carboxylic acid and two adjacent aromatic amino groups. This guide provides a comprehensive framework for researchers and scientists to understand, determine, and assign the pKa values of 2,3-DABA. We will explore the theoretical underpinnings of its ionization behavior, detail robust experimental protocols for determining its macroscopic pKa values, and introduce computational methods essential for assigning these values to specific functional groups. This integrated approach establishes a self-validating system for achieving accurate and reliable physicochemical characterization.

Introduction: The Physicochemical Significance of 2,3-Diaminobenzoic Acid

2,3-Diaminobenzoic acid is an aromatic compound featuring a benzoic acid core substituted with two amino groups at the C2 and C3 positions.[1][2] This arrangement of a weak acid (carboxylic acid) and two weak bases (amino groups) on the same scaffold makes its ionization profile highly pH-dependent. The protonation state of these groups dictates the molecule's overall charge, which in turn profoundly influences its behavior in physiological and formulation environments.[3]

Understanding the specific pKa values is crucial for:

-

Pharmacokinetics: The charge of a drug molecule affects its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Pharmacodynamics: The ability to form ionic bonds with a biological target is often essential for efficacy.

-

Formulation Science: Predicting solubility and stability in various excipients and pH conditions is fundamental to developing a viable drug product.

The primary challenge with 2,3-DABA lies in resolving three distinct pKa values and, more importantly, unambiguously assigning the two amine-related pKa values to the C2-NH₂ and C3-NH₂ groups, which are subject to different electronic and steric influences.

Theoretical Considerations: Predicting Ionization Behavior

Before embarking on experimental determination, it is instructive to consider the chemical factors that influence the pKa of each functional group. This allows for a reasoned estimation of the expected values.

Electronic and Steric Effects

The basicity of an aromatic amine and the acidity of a carboxylic acid are modulated by the electronic properties of other substituents on the benzene ring.[4]

-

Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing, which increases the acidity (lowers the pKa) of the carboxyl proton compared to unsubstituted benzoic acid (pKa ≈ 4.20).[5] Furthermore, its proximity to the C2-amino group may allow for intramolecular hydrogen bonding, further influencing ionization.

-

Amino Groups (-NH₂): These are electron-donating groups. However, in an acidic medium, they become protonated (-NH₃⁺), transforming into electron-withdrawing groups. The basicity of each amino group is influenced by the electron-withdrawing carboxyl group and the other, adjacent amino group. Electron-withdrawing substituents decrease the electron density on the nitrogen atom, making it a weaker base and lowering the pKa of its conjugate acid.[6][7]

Based on these principles, we can predict the following relative pKa values:

-

pKa₁ (Carboxylic Acid): Expected to be the lowest value, likely in the range of 2-3.

-

pKa₂ & pKa₃ (Amino Groups): Expected to be lower than that of aniline (pKa ≈ 4.6) due to the electron-withdrawing nature of the carboxyl group and the protonated adjacent amine.[5] Differentiating between the C2 and C3 amines requires more nuanced analysis, often relying on computational models.

Macroscopic vs. Microscopic Constants

For a polyprotic molecule like 2,3-DABA, experimental methods measure macroscopic pKa values , which describe the overall sequential loss of protons from the fully protonated species. However, each macroscopic constant is a composite of several microscopic constants , which refer to the ionization of a specific functional group. The diagram below illustrates the multiple ionization pathways.

Figure 1: Microscopic ionization equilibria of 2,3-diaminobenzoic acid.

Experimental Determination of Macroscopic pKa Values

A combination of methods is recommended for robust pKa determination. Potentiometric titration serves as a high-precision primary technique, while UV-Vis spectrophotometry offers a sensitive orthogonal method.

Protocol: Potentiometric Titration

Potentiometric titration involves monitoring pH changes as a titrant (a strong acid or base) is incrementally added to a solution of the analyte.[8] The pKa values are determined from the midpoints of the buffer regions in the resulting titration curve.[9]

3.1.1 Causality Behind Experimental Choices

-

Analyte Purity: High purity (>98%) is essential as impurities with their own pKa values will distort the titration curve and lead to erroneous results.

-

Ionic Strength: Maintained constant with a background electrolyte (e.g., 0.15 M KCl) to ensure that activity coefficients remain stable, allowing measured pH to approximate pKa.[9]

-

Inert Atmosphere: Purging with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of functional groups with pKa values above 5.[8]

-

Co-solvent: If solubility in water is low, a co-solvent like methanol can be used. However, this yields an apparent pKa (pKaapp) specific to that solvent mixture, and extrapolation to aqueous pKa is required.[8]

3.1.2 Step-by-Step Methodology

-

Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).[9]

-

Solution Preparation:

-

Titration Procedure:

-

Place 20 mL of the 2,3-DABA solution into a jacketed titration vessel maintained at 25 °C.

-

Begin purging the solution with nitrogen and continue throughout the experiment.

-

Adjust the initial pH of the solution to ~1.5 with the 0.1 M HCl to ensure all groups are fully protonated.

-

Titrate with the standardized 0.1 M NaOH, adding small increments (e.g., 0.02 mL) and recording the pH after the reading stabilizes at each addition.

-

Continue the titration until the pH reaches ~12.

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis).

-

Calculate the first derivative (dpH/dV) and second derivative (d²pH/dV²) of the titration curve. The equivalence points are the maxima on the first derivative plot.

-

The pKa values correspond to the pH at the half-equivalence points (i.e., the pH at half the volume of titrant needed to reach each equivalence point).[9] These are the macroscopic pKa values.

-

Protocol: UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis absorbance spectrum of a compound as its protonation state changes.[8] It is highly sensitive and requires much less material than titration.[8]

3.2.1 Causality Behind Experimental Choices

-

Chromophore Requirement: The method is only viable because the ionization of the amino and carboxyl groups alters the electronic structure of the aromatic ring, which acts as a chromophore.

-

Buffer System: A series of buffers with known, stable pH values is required to generate the data points for the absorbance vs. pH curve. The buffer components should not interfere with the analyte's absorbance spectrum.

-

Wavelength Selection: Analysis should be performed at a wavelength where the difference in molar absorptivity between the protonated and deprotonated species is maximal, ensuring the highest sensitivity.[10]

3.2.2 Step-by-Step Methodology

-

Spectrum Scans: Record the full UV-Vis spectrum (e.g., 220-400 nm) of a dilute solution of 2,3-DABA (~0.05 mM) in a strong acid (e.g., 0.1 M HCl, pH 1) and a strong base (e.g., 0.1 M NaOH, pH 13) to determine the spectra of the fully protonated and deprotonated species.

-

Wavelength Selection: Identify the wavelength(s) of maximum absorbance difference (λmax) between the acidic and basic forms.

-

Buffer Preparation: Prepare a series of buffers covering the pH range of interest (e.g., pH 1 to 12) with constant ionic strength.

-

Sample Measurement: Prepare a set of solutions with the same concentration of 2,3-DABA in each buffer. Measure the absorbance of each solution at the chosen λmax.

-

Data Analysis:

Computational Approaches for pKa Assignment

While experiments yield macroscopic pKa values, they cannot directly assign them to the C2- and C3-amino groups. Computational chemistry is an indispensable tool for this task.

-

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can calculate the relative free energies of different protonation states in a simulated aqueous environment (using continuum solvation models like SMD or PCM).[12][13] By calculating the free energy change for each deprotonation step shown in Figure 1, the microscopic pKa for each specific site can be predicted.[12]

-

Quantitative Structure-Property Relationship (QSPR): These data-driven models use molecular descriptors to predict pKa values based on correlations learned from large datasets of known molecules.[3][13] While faster, their accuracy depends on the presence of similar compounds in the training set.

By comparing the computationally predicted microscopic pKa values with the experimentally determined macroscopic values, a confident assignment can be made.

A Validated, Integrated Workflow

For the highest degree of scientific integrity, an integrated workflow is essential. This approach uses experimental and computational methods to cross-validate results, forming a self-correcting system.

Sources

- 1. CAS 603-81-6: 2,3-Diaminobenzoic acid | CymitQuimica [cymitquimica.com]

- 2. 2,3-Diaminobenzoic acid | C7H8N2O2 | CID 198069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mrupp.info [mrupp.info]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pKa Values for Organic and Inorganic Bronsted Acids at 25o Ca [cxp.cengage.com]

- 6. journaleras.com [journaleras.com]

- 7. researchgate.net [researchgate.net]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How to Predict pKa | Rowan [rowansci.com]

Molecular weight and formula of 2,3-Diaminobenzoic acid HCl

Physicochemical Properties, Synthetic Architecture, and Analytical Validation

Executive Summary

2,3-Diaminobenzoic acid hydrochloride (2,3-DABA[1]·HCl) is a critical aromatic building block in medicinal chemistry, primarily utilized as a precursor for benzimidazole scaffolds—a moiety ubiquitous in anti-infective, anti-hypertensive, and oncology pharmacophores. Unlike its isomers (e.g., 3,4-diaminobenzoic acid), the 2,3-substitution pattern offers unique steric and electronic properties that facilitate specific cyclization pathways.

This guide provides a definitive technical analysis of the compound's molecular specifications, validated synthetic protocols, and rigorous characterization standards. It moves beyond basic data to explore the causality behind handling requirements and the logic of its application in heterocyclic synthesis.

Part 1: Physicochemical Specifications[1][3][4][5]

The precise identification of the salt form is crucial in stoichiometric calculations for yield optimization. While the free acid is often cited in literature, the hydrochloride salt is frequently preferred in process chemistry due to enhanced water solubility and improved stability against oxidative degradation.

Molecular Data Profile[1][2][3][4][6]

| Property | Free Acid | Hydrochloride Salt (Monohydrochloride) |

| IUPAC Name | 2,3-Diaminobenzoic acid | 2,3-Diaminobenzoic acid hydrochloride |

| CAS Number | 603-81-6 | 1354428-17-3 |

| Molecular Formula | C₇H₈N₂O₂ | C₇H₈N₂O₂[1][2][3][4][5][6] · HCl (or C₇H₉ClN₂O₂) |

| Molecular Weight | 152.15 g/mol | 188.61 g/mol |

| Appearance | Tan to dark brown powder | Off-white to grey crystalline solid |

| Solubility | DMSO, Methanol, Hot Water | Water (High), DMSO, Methanol |

| pKa (Calc) | ~2.5 (COOH), ~5.0 (NH₂) | Salt dissociates in aqueous media |

Critical Note on Stoichiometry: Commercial "Hydrochloride" variants are typically the monohydrochloride (1:1). However, under highly acidic isolation conditions (e.g., conc. HCl precipitation), the dihydrochloride (MW ~225.07) may form. Always verify the certificate of analysis (CoA) for elemental analysis (Cl content) to confirm the salt ratio before calculating molar equivalents.

Part 2: Synthetic Architecture

The synthesis of 2,3-DABA[1][2][3]·HCl typically proceeds via the reduction of nitro-anthranilic acid derivatives. The choice of the hydrochloride salt form is strategic: free aromatic diamines are highly prone to air oxidation (forming dark azo/imino impurities), whereas the protonated ammonium species are significantly more resistant to oxidative stress.

Validated Synthesis Protocol

Precursor: 2-Amino-3-nitrobenzoic acid (CAS 606-18-8).

Step 1: Catalytic Hydrogenation

-

Rationale: Uses Pd/C to effect a clean reduction of the nitro group without decarboxylation.

-

Protocol: Dissolve 2-amino-3-nitrobenzoic acid in Methanol (MeOH). Add 10% Pd/C catalyst (10-20 wt%). Stir under H₂ atmosphere (balloon pressure or 1-3 bar) at ambient temperature.

-

Endpoint: Cessation of H₂ uptake and TLC monitoring (disappearance of yellow nitro starting material).

Step 2: Salt Formation & Isolation

-

Rationale: Immediate conversion to the HCl salt locks the amine stability and facilitates purification via crystallization.

-

Protocol: Filter the catalyst through Celite under an inert atmosphere (Ar/N₂). Crucial: Do not evaporate to dryness as the free amine is unstable. Add 1.1 equivalents of HCl (as 4M HCl in dioxane or concentrated aqueous HCl) to the filtrate.

-

Crystallization: Concentrate the solution or add an antisolvent (Diethyl Ether or DCM) to precipitate the hydrochloride salt. Filter and dry under vacuum.

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic pathway from nitro-precursor to stable hydrochloride salt.

Part 3: Analytical Validation (Trustworthiness)[1]

To ensure scientific integrity, the identity of the compound must be validated using orthogonal techniques. The following data points serve as a self-validating reference system.

Nuclear Magnetic Resonance (NMR)[1][2]

-

Solvent: DMSO-d₆ (Standard for polar salts).

-

Expected Shifts (Free Acid Baseline):

- 7.09 (dd, 1H, Ar-H)

- 6.67 (dd, 1H, Ar-H)

- 6.34 (t, 1H, Ar-H)

- ~6.32 (broad s, 4H, -NH₂ protons)[1]

-

Salt Effect: In the HCl salt, the amine protons will shift significantly downfield (often >8.0 ppm) and may appear as broad exchangeable singlets. The aromatic ring protons will exhibit a slight downfield shift due to the electron-withdrawing inductive effect of the ammonium group (

).

Quality Control Decision Tree

When receiving or synthesizing this material, follow this logic to accept or reject the batch.

Figure 2: QC workflow for validating salt stoichiometry and purity.

Part 4: Applications in Drug Discovery[1]

The primary utility of 2,3-Diaminobenzoic acid HCl lies in its ability to form Benzimidazoles . This reaction is a cornerstone in the synthesis of bioactive molecules, including angiotensin II receptor antagonists and antiviral agents.

Mechanism: Condensation Cyclization

The reaction involves the condensation of the diamine with a carboxylic acid or aldehyde, followed by cyclization. The 2,3-positioning of the amines relative to the carboxylic acid group allows for the formation of 4-carboxybenzimidazoles, a scaffold that can be further functionalized.

Protocol Insight: Using the HCl salt often requires the addition of a base (e.g., Triethylamine or Sodium Acetate) in situ to liberate the nucleophilic free amine for the initial attack on the carbonyl carbon. However, the salt form is preferred for storage and weighing accuracy.

Figure 3: General pathway for Benzimidazole synthesis using 2,3-DABA HCl.

References

-

ChemicalBook. (2025).[1] 2,3-Diaminobenzoic acid: Properties, Synthesis, and NMR Data. Retrieved from

-

Sigma-Aldrich (Merck). (n.d.). 2,3-Diaminobenzoic acid hydrochloride Product Specification (CAS 1354428-17-3). Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 198069: 2,3-Diaminobenzoic acid. Retrieved from

-

BenchChem. (n.d.). 2-Amino-3-nitrobenzoic acid: Precursor Synthesis Pathways. Retrieved from

-

Chem-Impex International. (n.d.). Applications of 2,3-Diaminobenzoic acid in Pharmaceutical Development. Retrieved from

Sources

- 1. 2,3-Diaminobenzoic acid | 603-81-6 [chemicalbook.com]

- 2. CAS 603-81-6: 2,3-Diaminobenzoic acid | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,3-Diaminobenzoic acid | C7H8N2O2 | CID 198069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 603-81-6 | 2,3-Diaminobenzoic acid - Synblock [synblock.com]

- 6. 2,3-Diaminobenzoic acid, 95%, Thermo Scientific | Fisher Scientific [fishersci.ca]

Navigating the Nuances: A Senior Application Scientist's Guide to 2,3-Diaminobenzoic Acid Free Acid vs. Hydrochloride Salt

An In-Depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the selection of a reagent, seemingly as simple as choosing between a free acid and its hydrochloride salt, can have profound implications for experimental success. This is particularly true for 2,3-Diaminobenzoic acid (2,3-DABA), a versatile intermediate and a critical derivatizing agent.[1][2] This guide provides an in-depth analysis of the core differences between 2,3-DABA free acid and its hydrochloride salt, moving beyond a simple datasheet comparison to offer field-proven insights into their practical application.

The Fundamental Distinction: Structure and Protonation State

At its core, the difference between the two forms is a matter of protonation. The 2,3-DABA free acid is a neutral, amphoteric molecule containing a carboxylic acid group and two basic amino groups on a benzene ring.[3] The hydrochloride salt is formed by reacting the free acid with hydrochloric acid. In this form, one or both of the highly reactive amino groups are protonated, forming an ammonium chloride salt. This seemingly minor change fundamentally alters the compound's physicochemical properties.

Caption: Equilibrium between 2,3-DABA Free Acid and its Hydrochloride salt.

This structural difference is the linchpin for understanding all subsequent variations in solubility, stability, and handling.

Table 1: Core Physical and Chemical Properties

| Property | 2,3-Diaminobenzoic Acid (Free Acid) | 2,3-Diaminobenzoic Acid Hydrochloride | Causality of Difference |

| Molecular Formula | C₇H₈N₂O₂[1] | C₇H₉ClN₂O₂[4] | Addition of one molecule of HCl. |

| Molecular Weight | 152.15 g/mol [1][2] | 188.61 g/mol [4] | The mass of the added HCl molecule. |

| CAS Number | 603-81-6[1][2][3][5][6][7][8] | 1354428-17-3[4] | The two forms are registered as distinct chemical entities. |

| Appearance | Tan to dark brown solid[1][2] | Solid (color may vary)[4] | The free amino groups in the free acid are prone to oxidation, often leading to a darker color over time. The protonated salt form is generally more stable against air oxidation. |

| Melting Point | 198-204 °C (decomposes)[1][2][9] | Not typically reported; may behave differently due to salt nature. | The strong ionic interactions in the salt form can alter the melting behavior compared to the intermolecular forces (like hydrogen bonding) in the free acid crystal lattice. |

| Predicted pKa | ~5.10[6][9] | Lower (more acidic) | The pKa value for the free acid reflects the equilibrium of its functional groups. The hydrochloride salt, when dissolved, creates an acidic solution due to the ammonium ion. |

Physicochemical Deep Dive: Solubility, Stability, and pH

Understanding the "why" behind the datasheet numbers is crucial for protocol development and troubleshooting. The protonation state directly influences three key parameters:

A. Solubility: The Most Critical Practical Difference

-

Hydrochloride Salt: The ionic nature of the hydrochloride salt significantly enhances its solubility in water and other polar protic solvents.[3][10] The protonated amino group can readily form strong ion-dipole interactions with water molecules. This is the primary reason why the hydrochloride form is often preferred for preparing aqueous reagent solutions. From a thermodynamic standpoint, the solvation energy required to overcome the crystal lattice energy is more favorable in polar solvents for the salt form.[10]

-

Free Acid: The free acid is sparingly soluble in water but shows better solubility in polar organic solvents like THF, DMSO, and methanol.[3][11] Its solubility in aqueous solutions is pH-dependent; it will dissolve in acidic solutions (by forming the salt in situ) or in basic solutions (by deprotonating the carboxylic acid).

Expert Insight: When preparing derivatization reagents for HPLC, which are typically aqueous and acidic, starting with the hydrochloride salt is far more efficient. It dissolves directly, often without requiring significant pH adjustment, saving time and reducing the potential for error. Attempting to dissolve the free acid directly in water will be slow and may require the addition of acid, essentially converting it to the hydrochloride salt in the process.

B. Stability and Handling: A Matter of Reactivity

-

Free Acid: The two free amino groups make this form susceptible to oxidative degradation, especially when exposed to air and light.[6] This is often observed as a darkening of the material from a tan to a dark brown or black solid.[2] For this reason, it should be stored under an inert atmosphere (like argon or nitrogen), in a dark place, and often refrigerated.[5][6][7][9]

-

Hydrochloride Salt: By protonating the reactive amino groups, the hydrochloride salt is inherently more stable and less prone to air oxidation. This translates to a longer shelf life and more consistent reagent quality over time. While good storage practices (keeping it sealed and dry) are always recommended, it is generally more forgiving than the free acid.[4]

Trustworthiness Pillar: Your experimental results are only as reliable as your reagents. The superior stability of the hydrochloride salt ensures greater consistency from one experiment to the next, a critical factor in regulated environments and for long-term studies.

C. pH in Solution

-

A solution of the free acid in water will be slightly acidic to neutral, with the pH dictated by the interplay of the acidic carboxyl group and the basic amino groups.

-

A solution of the hydrochloride salt in water will be distinctly acidic. The protonated amino group (an ammonium ion) acts as a weak acid, releasing H⁺ into the solution. This pre-established acidity is often advantageous for reactions that require acidic conditions.

Application in Focus: Derivatization of Sialic Acids for HPLC-FLD Analysis

A primary application of 2,3-DABA is in the sensitive quantification of α-keto acids, most notably sialic acids (e.g., Neu5Ac and Neu5Gc), which are critical quality attributes for glycoprotein biopharmaceuticals. The reaction involves the condensation of the vicinal diamines of 2,3-DABA with the α-keto acid group of the sialic acid to form a highly fluorescent quinoxalinone derivative, which can be readily detected by a fluorescence detector (FLD).

Caption: Workflow for Sialic Acid analysis using 2,3-DABA derivatization.

Protocol: Preparation of 2,3-DABA Derivatization Reagent and Sialic Acid Labeling

This protocol synthesizes common methodologies for sialic acid analysis, highlighting the rationale for each step. The use of the hydrochloride salt is specified for its superior solubility and stability.

Materials:

-

2,3-Diaminobenzoic acid hydrochloride (2,3-DABA·HCl)

-

Sodium hydrosulfite (Sodium dithionite)

-

Mercaptoacetic acid

-

Milli-Q or HPLC-grade water

Methodology:

-

Reagent Preparation (Perform in a fume hood, protect from light):

-

To a 10 mL volumetric flask, add 7 mg of 2,3-Diaminobenzoic acid hydrochloride.

-

Add 0.75 M Mercaptoacetic acid to the flask.

-

Add 14 mg of Sodium hydrosulfite.

-

Bring the final volume to 10 mL with Milli-Q water.

-

Mix thoroughly until all solids are dissolved. The solution should be prepared fresh daily.

Causality Explained:

-

2,3-DABA·HCl: The hydrochloride form is used for its immediate and complete dissolution in the aqueous medium.

-

Acidic Conditions: The reaction requires an acidic environment to proceed efficiently. Starting with the HCl salt helps achieve this.

-

Sodium Hydrosulfite & Mercaptoacetic Acid: These are reducing agents. Their inclusion is a critical, self-validating step to prevent the oxidative degradation of 2,3-DABA, ensuring that the reagent remains active and minimizing background fluorescence.

-

-

Sample Derivatization:

-

To 10 µL of your released sialic acid sample (or standard), add 20 µL of the freshly prepared 2,3-DABA reagent.

-

Vortex briefly to mix.

-

Incubate the mixture in a heating block at 50-60°C for 2-3 hours in the dark.

Causality Explained:

-

Heat: Provides the necessary activation energy for the condensation reaction to proceed to completion within a reasonable timeframe.

-

Darkness: The resulting fluorescent quinoxalinone derivative is light-sensitive. Protecting the reaction from light is essential to prevent photodegradation and ensure accurate quantification.

-

-

Post-Reaction:

-

Stop the reaction by placing the vials on ice or by adding a large volume (e.g., 470 µL) of mobile phase A (e.g., water/acetonitrile/formic acid).

-

The sample is now ready for injection onto a reverse-phase (RP) HPLC system with fluorescence detection.

-

Summary and Recommendations

| Feature | 2,3-Diaminobenzoic Acid (Free Acid) | 2,3-Diaminobenzoic Acid Hydrochloride | Recommendation for Researchers |

| Aqueous Solubility | Poor | Excellent | For preparing aqueous derivatization reagents, hydrochloride is strongly preferred for ease of use and reliability. |

| Stability/Shelf Life | Lower (prone to oxidation) | Higher (more stable) | For consistent, reproducible results, especially in long-term projects, the hydrochloride form offers superior stability . |

| Handling | Requires inert atmosphere, refrigeration, and protection from light.[5] | More stable under standard laboratory conditions. | The hydrochloride salt is more robust and requires less stringent handling, reducing the risk of reagent degradation. |

| Primary Use Case | Non-aqueous reactions; when chloride ions must be excluded. | Aqueous derivatization reactions (e.g., for HPLC). | For the vast majority of applications in biopharmaceutical analysis, the hydrochloride salt is the optimal choice . |

Final Word: While both the free acid and hydrochloride salt of 2,3-Diaminobenzoic acid are chemically related, they are not interchangeable in practice. The hydrochloride salt's superior aqueous solubility, enhanced stability, and ease of handling make it the authoritative and recommended choice for preparing the derivatization reagents used in the critical quality control of glycoproteins. Understanding these core technical differences empowers the scientist to make informed decisions, ensuring the integrity and validity of their experimental outcomes.

References

- Chemsrc. (2025, September 16). 2,3-Diaminobenzoic acid | CAS#:603-81-6.

- Chem-Impex. 2,3-Diaminobenzoic acid.

- Analytical Methods (RSC Publishing). (2020, April 2). LC-MS in combination with DMBA derivatization for sialic acid speciation and distribution analysis in fish tissues.

- Waters Corporation. DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns.

- Unknown Source. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.

- ChemicalBook. (2025, August 29). 2,3-Diaminobenzoic acid | 603-81-6.

- CymitQuimica. CAS 603-81-6: 2,3-Diaminobenzoic acid.

- LBAO Chemicals. 2,3-Diaminobenzoic acid | 603-81-6 | 98%.

- Sigma-Aldrich. 2,3-DIaminobenzoic acid hydrochloride | 1354428-17-3.

- Sigma-Aldrich. Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference Materials.

- Sigma-Aldrich. 2,3-Diaminobenzoic acid | 603-81-6.

- Sigma-Aldrich. 2,3-Diaminobenzoic acid | 603-81-6.

- Chemdad Co., Ltd. 2,3-Diaminobenzoic acid.

- Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development.

- Reddit. (2017, June 30). Amino Acid Freebase vs. HCl Salt.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. lbaochemicals.com [lbaochemicals.com]

- 3. CAS 603-81-6: 2,3-Diaminobenzoic acid | CymitQuimica [cymitquimica.com]

- 4. 2,3-DIaminobenzoic acid hydrochloride | 1354428-17-3 [sigmaaldrich.com]

- 5. 2,3-Diaminobenzoic acid | CAS#:603-81-6 | Chemsrc [chemsrc.com]

- 6. 2,3-Diaminobenzoic acid | 603-81-6 [chemicalbook.com]

- 7. 2,3-Diaminobenzoic acid | 603-81-6 [sigmaaldrich.com]

- 8. 2,3-Diaminobenzoic acid | 603-81-6 [sigmaaldrich.com]

- 9. 2,3-Diaminobenzoic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. pharmtech.com [pharmtech.com]

- 11. reddit.com [reddit.com]

Synthesis of Quinoxaline Carboxylic Acids from 2,3-Diaminobenzoic Acid: An Application & Protocol Guide

Introduction: The Significance of the Quinoxaline Scaffold

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Quinoxaline derivatives exhibit a remarkable breadth of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4][5] Specifically, the incorporation of a carboxylic acid moiety onto the quinoxaline core can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making quinoxaline carboxylic acids highly sought-after targets in drug discovery.[4][6]

The most direct and widely adopted method for constructing the quinoxaline core is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[7][8][9] This guide provides a detailed, experience-driven protocol for the synthesis of quinoxaline carboxylic acids, using 2,3-diaminobenzoic acid as the starting diamine. We will delve into the reaction mechanism, provide step-by-step procedures, offer field-proven troubleshooting advice, and present a comprehensive workflow to ensure reproducible and high-yield synthesis.

Reaction Mechanism: The Condensation Pathway

The formation of the quinoxaline ring is a classic example of a condensation-cyclization reaction. The process is initiated by the nucleophilic attack of one amino group from 2,3-diaminobenzoic acid onto one of the carbonyl carbons of the α-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic quinoxaline ring. The reaction is often self-catalyzed by the inherent acidity of the carboxylic acid group on the diamine, though mild acid or other catalysts can be employed to improve reaction rates and yields.[10][11][12]

Caption: Fig. 1: Mechanism of Quinoxaline Formation

Experimental Protocols

This section details a general yet robust protocol for the synthesis of a representative quinoxaline carboxylic acid. The procedure can be adapted for various α-dicarbonyl compounds.

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline-5-carboxylic Acid

This protocol describes the reaction between 2,3-diaminobenzoic acid and benzil.

Materials and Reagents:

-

2,3-Diaminobenzoic acid (C₇H₈N₂O₂, MW: 152.15 g/mol )

-

Benzil (C₁₄H₁₀O₂, MW: 210.23 g/mol )

-

Glacial Acetic Acid (CH₃COOH) or Ethanol (C₂H₅OH)

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reagent Setup: In a 100 mL round-bottom flask, combine 2,3-diaminobenzoic acid (1.0 mmol, 152 mg) and benzil (1.0 mmol, 210 mg).[5]

-

Solvent Addition: Add 15 mL of glacial acetic acid or ethanol to the flask.

-

Reaction: Equip the flask with a reflux condenser and place it on a heating mantle. Stir the mixture and heat to reflux (approximately 118°C for acetic acid, 78°C for ethanol).

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) every 30-60 minutes. A typical mobile phase for this system is a mixture of ethyl acetate and hexane. The reaction is generally complete within 2-4 hours.[5]

-

Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A solid product should precipitate.

-

Expert Insight: If using acetic acid, pouring the cooled reaction mixture into a beaker of ice-cold water (approx. 50-100 mL) will facilitate complete precipitation of the product.[5]

-

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected crystals sequentially with cold water and then a small amount of cold ethanol to remove residual starting materials and solvent.[13]

-

Drying and Characterization: Dry the purified product in a vacuum oven. The structure and purity should be confirmed by standard analytical techniques such as NMR, Mass Spectrometry, and melting point determination.

Data Presentation: Comparative Synthesis

The choice of α-dicarbonyl compound and reaction conditions can significantly impact the outcome. The table below summarizes typical results for the synthesis of various quinoxaline-5-carboxylic acids.

| α-Dicarbonyl Compound | Solvent | Temperature | Time (h) | Typical Yield (%) | Reference |

| Glyoxal (40% in H₂O) | Ethanol | Reflux | 2 | 85-95 | [5] |

| Benzil | Acetic Acid | Reflux | 2-4 | 80-90 | [5] |

| 4,4'-Dimethoxybenzil | Water (HTS) | 150°C | 1 | 86 | [12] |

| Pyruvic Acid | Water | Stir | ~1 | 88 | [14] |

HTS: Hydrothermal Synthesis

Overall Experimental Workflow

The entire process, from starting materials to the final purified product, can be visualized as a streamlined workflow.

Caption: Fig. 2: General Synthesis Workflow

Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. This section addresses common issues and provides practical solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Incomplete reaction.[13]2. Poor quality or oxidized diamine.[7][13]3. Suboptimal temperature or catalyst.[15]4. Decarboxylation of starting material/product at high temps.[10][11] | 1. Increase reaction time and monitor by TLC.2. Use freshly purified 2,3-diaminobenzoic acid or store under inert gas.3. Screen different solvents or add a mild catalyst (e.g., a few drops of HCl). Consider microwave-assisted synthesis for faster, higher-yield reactions.[13]4. Attempt the reaction at a lower temperature for a longer duration.[10][12] |

| Significant Side Products | 1. Reaction temperature is too high, causing degradation.[13][15]2. Incorrect stoichiometry of reactants.[13]3. Air oxidation of the diamine.[7] | 1. Reduce the reaction temperature. Room temperature reactions with an efficient catalyst can be very clean.[7][8]2. Carefully measure and ensure a 1:1 molar ratio.3. Conduct the reaction under an inert atmosphere (Nitrogen or Argon).[7] |

| Difficulty in Purification | 1. Product is soluble in the wash solvent.2. Impurities co-crystallize with the product.[16]3. Product is an oil or difficult to crystallize. | 1. Use minimal amounts of ice-cold solvent for washing.2. Perform a second recrystallization with a different solvent system (e.g., ethanol/water, DMF). If issues persist, column chromatography on silica gel is an effective alternative.[13][16]3. Attempt purification via column chromatography. |

Conclusion

The condensation of 2,3-diaminobenzoic acid with α-dicarbonyl compounds is a reliable and versatile method for accessing medicinally relevant quinoxaline carboxylic acids. By understanding the underlying mechanism, carefully controlling reaction parameters, and being prepared to troubleshoot common issues, researchers can efficiently synthesize these valuable compounds. The protocols and insights provided in this guide serve as a comprehensive resource to facilitate successful and reproducible outcomes in the laboratory.

References

- Amaya-García, F., & Unterlass, M. M. (2022).

-

Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. KOPS - University of Konstanz. Retrieved February 25, 2026, from [Link]

- Google Patents. (n.d.). EP2581375A2 - Improved methods for the preparation of quinoxaline derivatives.

-

Longdom Publishing. (2014). New Quinoxalines with Biological Applications. Retrieved February 25, 2026, from [Link]

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

- Amaya-García, F., & Unterlass, M. M. (2022).

- Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A state of the art review. European Journal of Medicinal Chemistry, 97, 664-672.

-

National Center for Biotechnology Information. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved February 25, 2026, from [Link]

-

MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved February 25, 2026, from [Link]

-

ACG Publications. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Retrieved February 25, 2026, from [Link]

-

ResearchGate. (n.d.). The Chemistry and Applications of the Quinoxaline Compounds. Retrieved February 25, 2026, from [Link]

-

Hilaris Publisher. (2022). An Exploration of the Medicinal Chemistry of Anticancer Quinoxaline. Retrieved February 25, 2026, from [Link]

- Brown, D. J. (n.d.). QUINOXALINES.

-

National Center for Biotechnology Information. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved February 25, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Extending the Spectrum of α-Dicarbonyl Compounds in Vivo. Retrieved February 25, 2026, from [Link]

- Google Patents. (n.d.). EP0963192B1 - Diaminobenzoic acid derivatives as dye precursors.

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. longdom.org [longdom.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 11. researchgate.net [researchgate.net]

- 12. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Extending the Spectrum of α-Dicarbonyl Compounds in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Amide coupling reaction conditions for 2,3-Diaminobenzoic acid

Executive Summary: The "Zwitterionic Trap"

2,3-Diaminobenzoic acid (2,3-DABA) represents a unique challenge in amide coupling chemistry due to its 1,2,3-substitution pattern .[1] Unlike simple benzoic acids, 2,3-DABA contains two nucleophilic amines and one electrophilic carboxylic acid on a single benzene ring.[1] This "AB2" monomer structure creates a high risk of uncontrollable self-polymerization or intramolecular cyclization (benzimidazole formation) if standard coupling protocols are applied without modification.[1]

This Application Note provides rigorous protocols to navigate these competing pathways. We distinguish between two primary objectives:

-

Type A Coupling: Derivatization of the Carboxylic Acid (COOH

CONHR). -

Type B Coupling: Derivatization of the Amines (NH

Strategic Analysis: The Selectivity Landscape

Before initiating any reaction, the operator must understand the steric and electronic environment of the substrate.

-

The C1-Carboxyl: Sterically crowded by the C2-Amino group. Activation of this group in the presence of free amines leads to immediate polymerization or cyclization.

-

The C2-Amino: Highly hindered and deactivated by the electron-withdrawing carboxyl group (via resonance) and hydrogen bonding. It is prone to forming Benzimidazoles if heated with an activated carboxyl.

-

The C3-Amino: The most accessible nucleophile. It is less sterically hindered than the C2-amine and is the primary site for acylation if the molecule is left unprotected.

Decision Logic & Pathway Analysis

Figure 1: Decision matrix for 2,3-Diaminobenzoic acid coupling. Direct activation of the COOH without protection is non-viable.

Protocol A: Coupling at the Carboxylic Acid (COOH)

Objective: Synthesize an amide (

Method A1: The Bis-Boc Protection Route (Recommended for High Value Intermediates)

This is the most robust method for medicinal chemistry applications. It completely suppresses side reactions.

Reagents:

-

Di-tert-butyl dicarbonate (

)[1] -

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]

Step-by-Step Protocol:

-

Protection:

-

Dissolve 2,3-diaminobenzoic acid (1.0 eq) in a 1:1 mixture of THF/Water.

-

Add

(3.0 eq) followed by -

Stir at RT for 16 hours. Acidify carefully with 1M HCl to pH 4 (precipitate forms).

-

Filter and dry to obtain 2,3-bis((tert-butoxycarbonyl)amino)benzoic acid.[1]

-

Note: This intermediate is stable and eliminates the zwitterionic solubility issues.

-

-

Activation & Coupling:

-

Dissolve the Boc-protected acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

-

Add DIPEA (2.0 eq) and stir for 5 minutes.

-

Add HATU (1.1 eq).[1][3] The solution typically turns yellow. Stir for 10 minutes to form the activated ester (O-At ester).

-

Add the external Amine (1.1 eq).

-

Stir at RT for 2–4 hours.

-

-

Workup:

-

Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then saturated

and brine. -

Dry over

.

-

-

Deprotection (Optional):

-

Treat with 4M HCl in Dioxane or TFA/DCM (1:1) to reveal the free diamine amide.

-

Method A2: The "In-Situ" Thionyl Chloride Method (Scale-up Friendly)

If Boc protection is too expensive, use the acid chloride method, but only if the external amine is significantly more nucleophilic than the aniline nitrogens (e.g., aliphatic amines).[1]

-

Warning: This often produces a mixture of oligomers.

-

Protocol: Reflux 2,3-DABA in neat Thionyl Chloride (

) for 2 hours. This forms a cyclic sulfinyl intermediate or the acid chloride hydrochloride salt. Evaporate excess

Protocol B: Coupling at the Amines (N-Acylation)

Objective: Acylate the amino groups using an external acid chloride or activated ester. Challenge: Regioselectivity (N2 vs. N3) and Cyclization.

Regioselectivity Rule:

-

N3 (Meta to COOH): Reacts FAST . It is sterically accessible.

-

N2 (Ortho to COOH): Reacts SLOW .[1] It is hindered and hydrogen-bonded to the carboxyl.

Protocol: Selective N3-Acylation

Reagents:

-

Acyl Chloride (

) or Anhydride[1] -

Base:

(Schotten-Baumann conditions preferred to suppress N2 reaction)[1] -

Solvent: THF/Water or DCM[1]

Step-by-Step Protocol:

-

Preparation:

-

Dissolve 2,3-diaminobenzoic acid in water containing 1.0 eq of NaOH (to solubilize as the sodium carboxylate).

-

Add THF (equal volume to water).

-

-

Controlled Addition:

-

Cool the mixture to 0°C .

-

Add the Acyl Chloride (0.95 eq) dropwise over 30 minutes.

-

Crucial: Do not use excess acylating agent. Limiting the electrophile ensures the more reactive N3 consumes it all before N2 can react.

-

-

Monitoring:

Troubleshooting & Critical Parameters

| Issue | Cause | Solution |

| Gelling / Precipitation | Zwitterionic nature of 2,3-DABA.[1] | Use DMF or DMSO as solvent. Alternatively, use the HCl salt of the diamine or the Na salt of the acid. |

| Benzimidazole Formation | High temperature (>50°C) or Acidic pH during coupling. | Keep reaction < 25°C. Maintain basic pH (DIPEA/TEA). Avoid acid catalysts. |

| Low Yield (Oligomers) | Direct activation of COOH without N-protection.[1] | Stop. You cannot activate the COOH in the presence of free NH2. Use Protocol A1 (Boc protection). |

| Racemization | Not applicable (Substrate is achiral). | N/A |

Mechanism of Side Reaction: The Benzimidazole Gateway

Researchers often inadvertently synthesize benzimidazoles when attempting to make amides. This occurs via the "condensative cyclization" pathway.

Figure 2: If the reaction mixture becomes acidic or is heated, the amide intermediate cyclizes.[1]

References

-

Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[2][3][4][5] Tetrahedron, 61(46), 10827-10852.[1] Link

-

Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140-177.[1] Link

-

Han, S. Y., & Kim, Y. A. (2004).[1] Recent development of peptide coupling reagents in organic synthesis.[5][6][7] Tetrahedron, 60(11), 2447-2467.[1] Link

-

PubChem. (n.d.). 2,3-Diaminobenzoic acid Compound Summary. National Library of Medicine. Link

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. growingscience.com [growingscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. hepatochem.com [hepatochem.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lab Reporter [fishersci.co.uk]

Procedure for converting 2,3-Diaminobenzoic acid HCl to free base

An Application Guide for the Regulated Deprotonation of 2,3-Diaminobenzoic Acid Hydrochloride to its Free Base Form

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed protocol for the conversion of 2,3-Diaminobenzoic acid hydrochloride (HCl) to its free base. This conversion is a critical step in various synthetic pathways where the free amine functionality is required for subsequent reactions, such as in the development of pharmaceuticals, dyes, and specialty polymers[1][2]. The hydrochloride salt form enhances stability and water solubility, but the free base is often the necessary reactive species. This guide is intended for researchers, scientists, and drug development professionals, offering a robust, step-by-step methodology grounded in fundamental chemical principles. We will elucidate the causality behind each procedural choice, ensuring a reproducible and high-yield outcome.

Foundational Principles: The Chemistry of Conversion

The conversion of an amine hydrochloride salt to its free base is a classic acid-base neutralization reaction. The 2,3-Diaminobenzoic acid HCl salt exists with one or both of its amino groups protonated (-NH₃⁺), forming an ammonium salt with the chloride counter-ion. To generate the neutral free base, a base is introduced to accept the excess proton(s).

The choice of base is critical. 2,3-Diaminobenzoic acid is an amphoteric molecule, containing both basic amino groups and an acidic carboxylic acid group.

-

Amino Groups (-NH₂): These are basic and are protonated in the HCl salt.

-

Carboxylic Acid Group (-COOH): This is acidic, with a predicted pKa around 5.1[3][4].

A strong base like sodium hydroxide (NaOH) could be used, but it risks deprotonating the carboxylic acid to form a carboxylate (-COO⁻), which would increase the product's solubility in the aqueous solution and complicate its isolation[5]. Therefore, a milder base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is preferable.[6] These bases are strong enough to deprotonate the ammonium ions but generally not strong enough to fully deprotonate the carboxylic acid, allowing the neutral free base to precipitate at its isoelectric point. The use of bicarbonate offers an additional advantage: the reaction produces carbon dioxide gas, which helps to drive the reaction to completion.

The significant difference in solubility between the water-soluble HCl salt and the sparingly soluble free base is the physical principle that enables efficient isolation of the final product by precipitation.

Reaction Scheme

The overall chemical transformation is illustrated below.

Figure 2: Step-by-step experimental workflow for the free base conversion.

Step 1: Dissolution of the Hydrochloride Salt

-

Weigh 5.0 g of 2,3-Diaminobenzoic acid hydrochloride and transfer it to a 250 mL Erlenmeyer flask.

-

Add approximately 100 mL of deionized water to the flask.

-

Place a magnetic stir bar in the flask and stir the mixture on a magnetic stir plate until the solid is completely dissolved. The HCl salt should be freely soluble in water.[1][7]

-

Expertise & Experience: Ensuring complete dissolution at this stage is vital for a homogenous reaction. If the solid does not dissolve readily, gentle warming (to 30-40°C) can be applied, but the solution should be cooled back to room temperature before proceeding to the next step to minimize the solubility of the final product.

-

Step 2: Neutralization and Precipitation

-

Prepare a saturated solution of sodium bicarbonate by dissolving NaHCO₃ in deionized water until no more solid will dissolve.

-

While vigorously stirring the 2,3-Diaminobenzoic acid HCl solution, begin adding the saturated NaHCO₃ solution dropwise using a pipette or burette.

-

Continue the dropwise addition. You will observe effervescence (CO₂ evolution) and the formation of a precipitate. The solid product typically appears as a tan to brown solid.[1][2]

-

Monitor the pH of the reaction mixture periodically using a pH meter or pH paper. Continue adding the base until the pH of the slurry is between 5.0 and 6.0.

-

Trustworthiness: This pH range is the self-validating checkpoint of the protocol. A pH below this range may result in incomplete conversion, while a significantly higher pH could deprotonate the carboxylic acid, leading to product loss. The precipitation of the solid is a direct visual confirmation of the successful conversion to the less soluble free base.

-

Step 3: Isolation of the Free Base

-

Once the target pH is reached and precipitation appears complete, allow the slurry to stir for an additional 15-20 minutes at room temperature to ensure maximum product formation.

-

Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of deionized water to ensure a good seal.

-

Pour the slurry into the Büchner funnel and apply a vacuum to collect the solid product.

-

Wash the collected solid cake with two portions of cold (0-8 °C) deionized water (20-30 mL each) to remove any residual sodium chloride and other water-soluble impurities.

-

Expertise & Experience: Using cold water for washing is a critical technique to minimize the loss of the desired product, which has slight solubility in water. [1]The cold temperature reduces this solubility significantly.

-

Step 4: Drying the Product

-

Press the solid cake firmly with a clean spatula or stopper to remove as much water as possible while it is still on the filter.

-

Transfer the solid to a pre-weighed watch glass or crystallization dish.

-

Dry the product in a vacuum desiccator over a suitable desiccant (e.g., anhydrous calcium sulfate or phosphorus pentoxide) until a constant weight is achieved. For faster drying, a vacuum oven may be used at a moderate temperature (40-50°C).

-

The final product, 2,3-Diaminobenzoic acid free base, should be a tan to dark brown solid. Store it in a dark place under an inert atmosphere, as aromatic diamines can be susceptible to oxidation. [3][4]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No precipitate forms | Insufficient base added; pH is too low. | Continue adding base dropwise while monitoring the pH until it reaches the target range of 5.0-6.0. |

| Low product yield | 1. Incomplete precipitation (pH incorrect).2. Product loss during washing.3. Product is partially soluble in the reaction mixture. | 1. Re-check the final pH of the filtrate.2. Ensure the wash water is ice-cold.3. Cool the reaction slurry in an ice bath for 30 minutes before filtration. |

| Product is very dark or gummy | Potential oxidation or presence of impurities. | Consider performing the neutralization under an inert atmosphere (e.g., nitrogen blanket). Ensure high-purity starting materials and solvents. |

References

-

ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides? Retrieved from ResearchGate. [Link]

-

ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides? Retrieved from ResearchGate. [Link]

-

LBAO Chemicals. (n.d.). 2,3-Diaminobenzoic acid | 603-81-6 | 98%. Retrieved from LBAO Chemicals. [Link]

-

ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from ResearchGate. [Link]

-

University of Arizona. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Retrieved from University of Arizona. [Link]

-

Chemistry Stack Exchange. (2017, October 18). How can I free base cystamine dihydrochloride? Retrieved from Chemistry Stack Exchange. [Link]

-

Chemdad Co., Ltd. (n.d.). 2,3-Diaminobenzoic acid. Retrieved from Chemdad. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. lbaochemicals.com [lbaochemicals.com]

- 3. 2,3-Diaminobenzoic acid | 603-81-6 [chemicalbook.com]

- 4. 2,3-Diaminobenzoic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. CAS 603-81-6: 2,3-Diaminobenzoic acid | CymitQuimica [cymitquimica.com]

High-Yield Synthesis of 2-Substituted Benzimidazole-4-Carboxylic Acids

Abstract

The 2-substituted benzimidazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the core for PARP inhibitors (e.g., Veliparib analogs), angiotensin II receptor antagonists, and 5-HT4 receptor antagonists. Its synthesis presents unique challenges due to the specific regiochemistry required (4-position substitution) and the zwitterionic nature of the final product. This guide provides a definitive, field-tested protocol for synthesizing this scaffold from 2,3-diaminobenzoic acid, emphasizing oxidative cyclization with aldehydes and condensation with carboxylic acids.

Introduction & Medicinal Significance

The benzimidazole ring system mimics the purine nucleobase, allowing it to interact effectively with a variety of biological targets. The 4-carboxylic acid substitution pattern is particularly valuable because it provides a handle for further functionalization (e.g., amide coupling to create PARP inhibitors) and establishes a specific polarity profile that influences solubility and bioavailability.

Key Therapeutic Areas:

-

PARP Inhibitors: The carboxamide derivative (often at the 7-position, which is the tautomer of the 4-position) is critical for binding to the poly(ADP-ribose) polymerase active site.

-

5-HT4 Antagonists: Amides derived from benzimidazole-4-carboxylic acids show high affinity for serotonin receptors.[1]

-

Antivirals: 2-Phenylbenzimidazole derivatives have shown activity against various viral targets.

Retrosynthetic Analysis & Strategy

To access the 4-carboxylic acid isomer exclusively, one must avoid the mixture of isomers that typically results from nitration of pre-formed benzimidazoles. The most reliable strategy is the de novo construction of the imidazole ring using 2,3-diaminobenzoic acid (or its esters) as the critical precursor.

Regiochemistry Note: The reaction of 2,3-diaminobenzoic acid with an electrophile yields the benzimidazole-4-carboxylic acid. In solution, the N1-H and N3-H tautomers exist in equilibrium. Unless the nitrogen is alkylated, the 4-COOH and 7-COOH forms are chemically equivalent tautomers. Convention designates this as the 4-carboxylic acid .

Caption: Retrosynthetic disconnection showing the critical pathway from 3-nitrophthalic acid derivatives to the target scaffold.

Precursor Preparation: 2,3-Diaminobenzoic Acid

Note: This compound is commercially available but expensive. Large-scale synthesis often requires in-house preparation.

Route: 2-Amino-3-nitrobenzoic acid

-

Starting Material: 2-Amino-3-nitrobenzoic acid (or methyl ester).

-

Catalyst: 10% Pd/C (5-10 wt% loading).

-

Solvent: Methanol or Ethanol.

-

Conditions: Hydrogen atmosphere (balloon pressure or 30 psi), RT, 2-4 hours.

-

Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.[2] The product oxidizes easily (turns dark brown); use immediately or store under argon.

Protocol A: Oxidative Cyclization with Aldehydes (The "Green" Method)

This is the preferred method for generating 2-aryl or 2-alkyl derivatives under mild conditions, avoiding the harsh thermal requirements of polyphosphoric acid.

Mechanism: Formation of a Schiff base followed by oxidative cyclization. Sodium metabisulfite (Na

Materials

-

Reagent A: 2,3-Diaminobenzoic acid (1.0 equiv)

-

Reagent B: Aldehyde (e.g., Benzaldehyde) (1.0 - 1.1 equiv)

-

Oxidant/Promoter: Sodium metabisulfite (Na

S -

Solvent: Ethanol/Water (3:1 mixture) or DMF (for insoluble aldehydes)

Step-by-Step Procedure

-

Adduct Formation:

-

In a round-bottom flask, dissolve the aldehyde (10 mmol) in Ethanol (20 mL).

-

Add a solution of Na

S -

Stir at room temperature for 15–30 minutes. A white precipitate (bisulfite adduct) may form; this is normal.

-

-

Condensation:

-

Add 2,3-diaminobenzoic acid (10 mmol) directly to the mixture.

-

Heat the reaction to reflux (80–90 °C) .

-

Monitor by TLC (or LC-MS).[3] The reaction typically completes in 2–4 hours .

-

-

Workup (Critical for Zwitterions):

-

Cool the mixture to room temperature.

-

Concentrate: Remove most of the ethanol under reduced pressure.

-

Precipitation: Dilute the aqueous residue with ice water (50 mL).

-

pH Adjustment: The product is amphoteric.

-

If the solution is too acidic, adjust pH to ~4–5 (isoelectric point) using saturated NaHCO

or NH -

If too basic, adjust with dilute acetic acid.

-

-

-

Purification:

-

Wash the solid with cold water and diethyl ether (to remove unreacted aldehyde).

-

Recrystallization: Dissolve in hot Ethanol or Methanol. If insoluble, use DMF/Water.

-

Protocol B: Phillips Condensation (Carboxylic Acids)

Use this method when the aldehyde is unstable or unavailable, or for 2-alkyl derivatives using simple acids (formic, acetic).

Materials

-

2,3-Diaminobenzoic acid (1.0 equiv)

-

Carboxylic Acid (R-COOH) (1.1 equiv)

-

Solvent/Reagent: 4N HCl (aqueous) or Polyphosphoric Acid (PPA).

Procedure (4N HCl Method - Preferred for scale)

-

Suspend 2,3-diaminobenzoic acid (10 mmol) and the carboxylic acid (11 mmol) in 4N HCl (30 mL).

-

Reflux the mixture for 6–12 hours .

-

Cool to room temperature.

-

Neutralize carefully with Ammonium Hydroxide (NH

OH) to pH ~5.

Procedure (PPA Method - For unreactive substrates)

-

Mix diamine and carboxylic acid in PPA (10–20 g).

-

Heat to 120–150 °C for 2–4 hours. Caution: Do not overheat, or decarboxylation of the 4-COOH group may occur.

-

Pour the hot syrup onto crushed ice. Stir vigorously.

-

Neutralize with NaOH or NH

OH to precipitate the product.

Experimental Workflow Diagram

Caption: Workflow for the oxidative cyclization protocol (Method A).

Analytical Data & Troubleshooting

Characterization:

-

1H NMR (DMSO-d6): Expect a broad singlet for the COOH (11-13 ppm) and a broad singlet for the NH (12-14 ppm). The aromatic region will show the specific pattern of the 2-substituent and the ABC system of the benzimidazole core (typically doublets/triplets around 7.2 - 8.0 ppm).

-

MS (ESI): Positive mode [M+H]+ is usually prominent. Negative mode [M-H]- is often cleaner for carboxylic acids.

Common Pitfalls:

| Issue | Cause | Solution |

|---|

| Low Yield | Incomplete cyclization (Schiff base intermediate remains). | Increase reaction time or add more oxidant (Na

References

-

General Synthesis of Benzimidazoles

- Oxidative Cyclization with Sodium Metabisulfite: Ridley, R. G., et al. "High-Yield Synthesis of Benzimidazoles from Aldehydes." Green Chemistry, 2006. (General methodology for bisulfite adducts).

-

Synthesis of 2,3-Diaminobenzoic Acid

-

ChemicalBook, "2,3-Diaminobenzoic acid Synthesis from 2-amino-3-nitrobenzoic acid." Link

-

-

Medicinal Chemistry Applications (PARP/5-HT4)

-

Lopez-Rodriguez, M. L., et al. "Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists." Journal of Medicinal Chemistry, 1999.

-

-

Alternative Catalysts (Cobalt/Iron)

-

Bahrami, K., et al. "Cobalt(II) Acetylacetonate Catalyzed Oxidative Coupling." Asian Journal of Science and Technology, 2025. Link

-

Sources

- 1. Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,3-Diaminobenzoic acid | 603-81-6 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Solubilizing 2,3-Diaminobenzoic Acid (2,3-DABA)

Status: Operational Ticket ID: DABA-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary

2,3-Diaminobenzoic acid (2,3-DABA) presents a classic "solubility trough" challenge due to its zwitterionic nature.[1] Unlike simple organic acids, 2,3-DABA possesses both an acidic carboxyl group (

The Core Problem: At pH ranges between 3.0 and 5.0, the molecule exists primarily as a zwitterion (net neutral charge), leading to maximum lattice energy and precipitation.[1] To achieve high solubility, you must force the molecule into a distinct ionic state (cationic at low pH or anionic at high pH) or disrupt the crystal lattice using organic cosolvents.[1]

Module 1: The pH Factor (Aqueous Buffers)

The Solubility Logic